molecular formula C11H7BrFN B3267963 5-Bromo-2-fluoro-3-phenylpyridine CAS No. 473596-03-1

5-Bromo-2-fluoro-3-phenylpyridine

Cat. No.: B3267963
CAS No.: 473596-03-1
M. Wt: 252.08 g/mol
InChI Key: WLEHFWRHEVIYNO-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-phenylpyridine is a useful research compound. Its molecular formula is C11H7BrFN and its molecular weight is 252.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHFWRHEVIYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-fluoro-3-phenylpyridine CAS 473596-03-1 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-phenylpyridine (CAS 473596-03-1)

Introduction: A Versatile Scaffold for Modern Drug Discovery

This compound is a strategically designed heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key functional elements on a pyridine core, each offering distinct opportunities for chemical manipulation. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position provides a classical handle for transition-metal-catalyzed cross-coupling reactions. Finally, the phenyl group at the 3-position introduces a vector for exploring structure-activity relationships (SAR) deep within a target's binding pocket.

The strategic incorporation of fluorine is a well-established tactic in drug design, often used to enhance metabolic stability, improve target affinity, and modulate pharmacokinetic properties.[1] Pyridine-based molecules are prevalent in pharmaceuticals, frequently acting as inhibitors for enzymes like protein kinases, which are crucial regulators in cell signaling pathways.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this high-value building block, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for properties such as melting and boiling points are not widely published, the structural and electronic characteristics are well-defined.

PropertyValueSource
CAS Number 473596-03-1[3]
Molecular Formula C₁₁H₇BrFN[4]
Molecular Weight 252.09 g/mol [4]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(N=C2F)Br)[4]
InChIKey WLEHFWRHEVIYNO-UHFFFAOYAY[4]
Physical State Solid (Predicted)N/A
Melting Point Not Available[4]
Boiling Point Not Available[4]

Synthesis and Reactivity Profile

The synthesis of 3-arylpyridines is often achieved through cross-coupling methodologies. A plausible and efficient route to this compound involves a Suzuki coupling reaction between a di-halogenated pyridine precursor and phenylboronic acid. This approach offers high yields and functional group tolerance.

G cluster_synthesis Plausible Synthetic Pathway A 5-Bromo-2-fluoro-3-iodopyridine (or similar 3-substituted precursor) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->Catalyst B Phenylboronic Acid B->Catalyst C This compound Catalyst->C Suzuki Coupling

Caption: Plausible Suzuki coupling route to the target compound.

Core Reactivity: A Tale of Two Halogens

The true utility of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective, sequential modification, making it a powerful scaffold for building molecular libraries.

  • Nucleophilic Aromatic Substitution (SNAr) at C2 : The electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of the fluorine atom make the C2 position highly electrophilic. This site readily undergoes SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is foundational for introducing diverse side chains.[5]

  • Cross-Coupling at C5 : The carbon-bromine bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[2] This enables the introduction of aryl, heteroaryl, alkyl, or amino groups, providing a robust method for extending the molecular framework.

Caption: Differential reactivity of the C2-fluoro and C5-bromo positions.

Applications in Research and Drug Discovery

The this compound scaffold is a valuable starting point for synthesizing libraries of complex molecules for screening in drug discovery programs. The ability to perform orthogonal reactions allows for the systematic exploration of chemical space around the pyridine core.

  • Kinase Inhibitors : Many potent protein kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme.[2] The described scaffold allows for the installation of a hydrogen-bond-donating group at C2 (via SNAr) to interact with the hinge region of the kinase, while the C5 position can be elaborated (via cross-coupling) to extend into solvent-exposed regions, enhancing potency and selectivity.

  • CNS Agents : The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its ability to cross the blood-brain barrier.[1] This makes fluorinated scaffolds like this one attractive for developing agents targeting the central nervous system.

  • Materials Science : Electron-deficient aromatic systems, such as functionalized pyridines, are used in the development of organic semiconductors and materials for Organic Light Emitting Diodes (OLEDs).[6]

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][10] All handling should be performed in a well-ventilated fume hood.[7][11]

  • Health Hazards : This compound is expected to cause skin and serious eye irritation.[7][10][12] May cause respiratory irritation if inhaled.[7][10] Avoid breathing dust, fumes, or vapors.[7]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7][11]

    • Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7][11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Experimental Protocols

The following protocols are generalized procedures based on standard methodologies for the reactions described. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki Cross-Coupling at the C5-Position

This protocol describes a typical procedure for coupling an arylboronic acid to the C5-bromo position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for displacing the C2-fluorine with an amine nucleophile.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.5 eq.)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed reaction vessel, dissolve this compound in DMSO.

  • Add the amine nucleophile and the base (DIPEA or K₂CO₃).

  • Seal the vessel and heat the mixture to 100-140 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or flash column chromatography.

References

Sources

Halogenated Phenylpyridine Building Blocks for mGluR5 Antagonists: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a spectrum of neurological and psychiatric disorders. Its role in modulating synaptic plasticity and neuronal excitability places it at the center of pathologies characterized by glutamatergic dysregulation. Negative allosteric modulators (NAMs) of mGluR5, particularly those built upon a phenylpyridine scaffold, have shown significant promise. This guide provides an in-depth technical exploration of a key strategic element in the design of these antagonists: the deliberate and nuanced use of halogenation on the phenylpyridine core. We will dissect the causal relationships behind synthetic choices, provide field-proven experimental protocols, and present a framework for the rational design of next-generation mGluR5 antagonists.

The Strategic Imperative for Targeting mGluR5

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1] Dysregulation of mGluR5 signaling has been implicated in a range of central nervous system (CNS) disorders, including anxiety, depression, addiction, and Fragile X syndrome.[1][2][3] Unlike ionotropic glutamate receptors that mediate direct synaptic transmission, mGluR5 modulates intracellular signaling cascades, offering a more nuanced approach to therapeutic intervention.[1] The development of selective mGluR5 antagonists, therefore, represents a highly sought-after strategy for restoring glutamatergic homeostasis.

The mGluR5 Signaling Cascade: A Target for Modulation

Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be modulated by antagonists.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_11 Gq/11 mGluR5->Gq_11 Activates Antagonist Halogenated Phenylpyridine Antagonist Antagonist->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates

Caption: The mGluR5 signaling pathway and the inhibitory action of antagonists.

The Phenylpyridine Scaffold: A Privileged Structure for mGluR5 Antagonism

The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) marked a significant breakthrough in the development of selective mGluR5 antagonists.[2] This compound and its analogs, such as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), have become invaluable tools for probing the function of mGluR5.[1][2] The phenylpyridine core has proven to be a "privileged scaffold," a molecular framework that is capable of binding to this specific biological target with high affinity.

The Strategic Role of Halogenation in Lead Optimization

Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the physicochemical and pharmacological properties of lead compounds. The choice and position of a halogen atom on the phenylpyridine scaffold can profoundly impact a molecule's potency, selectivity, metabolic stability, and brain penetrability.[4][5][6][7]

Key Physicochemical Properties of Halogens in Drug Design:

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.741.851.98
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Strength (kcal/mol) ~105~79~66~54
Lipophilicity (π value) +0.14+0.71+0.86+1.12

Data compiled from various sources.[4][5][7]

The judicious application of halogenation allows for:

  • Modulation of Lipophilicity: Increasing lipophilicity can enhance membrane permeability and blood-brain barrier penetration, which is critical for CNS-targeting drugs. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Electronic Effects: The strong electron-withdrawing nature of halogens can alter the pKa of nearby functional groups and influence binding interactions with the receptor through electrostatic forces.[4][7]

  • Steric Control: The size of the halogen atom can be used to probe the steric constraints of the receptor's binding pocket, leading to improved potency and selectivity.[4]

  • Metabolic Blocking: The strong carbon-fluorine bond, in particular, can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life.[8]

Synthesis of Halogenated Phenylpyridine Building Blocks

The construction of halogenated phenylpyridine scaffolds predominantly relies on robust and versatile cross-coupling methodologies. The Sonogashira and Suzuki-Miyaura reactions are the workhorses for forging the critical carbon-carbon bond between the phenyl and pyridine rings.

Generalized Synthetic Workflow

The synthesis typically involves the coupling of a halogenated pyridine derivative with a halogenated phenyl derivative, or their respective boronic acid/ester or alkyne counterparts.

Synthetic_Workflow cluster_precursors Halogenated Precursors Halogenated_Pyridine Halogenated Pyridine (e.g., Bromo- or Iodo-pyridine) Coupling_Reaction Palladium-Catalyzed Cross-Coupling (Sonogashira or Suzuki) Halogenated_Pyridine->Coupling_Reaction Halogenated_Phenyl Halogenated Phenyl Reagent (e.g., Phenylboronic Acid or Phenylacetylene) Halogenated_Phenyl->Coupling_Reaction Purification Purification (e.g., Column Chromatography) Coupling_Reaction->Purification Final_Product Halogenated Phenylpyridine mGluR5 Antagonist Purification->Final_Product Assay_Workflow Compound Synthesized Halogenated Phenylpyridine Compound Primary_Screen Primary Screen: Calcium Mobilization Assay Compound->Primary_Screen Determine IC₅₀ Secondary_Screen Secondary Screen: Radioligand Binding Assay Primary_Screen->Secondary_Screen Confirm Mechanism Determine Kᵢ Selectivity_Panel Selectivity Profiling (Other mGluRs, Off-targets) Secondary_Screen->Selectivity_Panel Assess Specificity Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The scaffold 5-bromo-2-fluoro-3-phenylpyridine presents a unique chemoselective landscape. It contains two potential electrophilic sites: the C-Br bond at position 5 and the C-F bond at position 2.

  • Primary Reactive Site (C-Br): The C-Br bond (

    
    ) is significantly weaker than the C-F bond (
    
    
    
    ). Under standard Pd(0) catalysis, oxidative addition occurs exclusively at the C-Br bond.
  • Secondary Reactive Site (C-F): The C-F bond at the 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyridine ring and the inductive effect of the adjacent nitrogen. While resistant to oxidative addition under standard Suzuki conditions, it is vulnerable to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents.
    
  • Steric Environment: The phenyl group at position 3 is meta to the reactive bromine at position 5. Therefore, it exerts minimal steric hindrance on the catalytic center, allowing for the use of standard ligands. However, it does modulate the solubility profile, often requiring semi-polar solvent systems.

Catalyst & Ligand Selection

To ensure complete conversion without compromising the C-F handle (critical for downstream functionalization), the catalyst system must be active enough to insert into the C-Br bond at moderate temperatures (


) to prevent thermal activation of the C-F bond.
  • Recommendation:

    
      or 
    
    
    
    .
    • Rationale: Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) provide a wide bite angle, stabilizing the Pd(II) intermediate and facilitating reductive elimination. They are less prone to

      
      -hydride elimination side reactions compared to monodentate phosphines.
      
  • Advanced Alternative: XPhos Pd G2 .

    • Rationale: For sterically demanding or electron-poor boronic acids, dialkylbiaryl phosphines (Buchwald ligands) like XPhos form highly active monoligated Pd(0) species that accelerate the oxidative addition step.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (General Purpose)

Best for coupling with electron-rich or neutral aryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inertion: Seal the vial with a septum. Evacuate the headspace and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    
    , which causes homocoupling of the boronic acid and catalyst oxidation.
  • Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). The concentration with respect to the substrate should be 0.1 M to 0.2 M.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly remove the septum to add the Pd catalyst (3 mol%). Reseal and purge once more.

    • Note: Adding catalyst last minimizes its exposure to air in solution.

  • Reaction: Heat the block/oil bath to 85°C . Stir vigorously (800+ rpm) to ensure phase transfer between the organic layer and the aqueous base.

  • Monitoring: Check by LCMS or TLC at 2 hours. The reaction is typically complete within 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting bromide (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Activity Conditions (Challenging Substrates)

Best for heteroaryl boronic acids or sterically hindered partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF / Water (10:1)

  • Temperature: 60°C (Milder temp prevents protodeboronation of heteroaryl boronic acids).

Part 3: Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Parameters
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1



DME/

9078Standard, some homocoupling observed.
2



Toluene/

10065Slower conversion.
3

dppf

Dioxane/

85 92 Optimal. Clean profile.
4

XPhos

THF/

6088Excellent for heteroaryl boronic acids.
5

dppf

Dioxane/

9045Failed. Hydrolysis of 2-F observed (

).
Troubleshooting Guide
  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Cause: High temperature or unstable heteroaryl boronic acid.

    • Solution: Switch to Protocol B (lower temp). Use boronic esters (pinacol esters) instead of acids. Add base after heating the mixture.

  • Issue:

    
     at C-2 (Loss of Fluorine) 
    
    • Cause: Use of strong hydroxide bases (NaOH, CsOH) or alkoxide bases (NaOMe) at high heat.

    • Solution: Stick to mild carbonate (

      
      ) or phosphate (
      
      
      
      ) bases.
  • Issue: Incomplete Conversion

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 5 mol%. Ensure efficient degassing.

Part 4: Visualization

Workflow Diagram: Suzuki Coupling Execution

The following diagram outlines the critical path for the experimental setup, highlighting the inert atmosphere requirement.

SuzukiWorkflow Setup Step 1: Reagent Assembly (Substrate, Boronic Acid, Base) Degas Step 2: Inertion Cycle (Vac/N2 x3) Setup->Degas Solvent Step 3: Solvent Addition (Degassed Dioxane/H2O) Degas->Solvent CatAdd Step 4: Catalyst Addition (Pd(dppf)Cl2 under N2 flow) Solvent->CatAdd Critical: Minimize Air Reaction Step 5: Heating (85°C, 4-6 hours) CatAdd->Reaction Workup Step 6: Workup & Purification (Extraction -> Column) Reaction->Workup Monitor: LCMS

Caption: Operational workflow for the Suzuki coupling of this compound, emphasizing the critical inertion steps to protect the Pd(0) species.

Mechanistic Diagram: Chemoselectivity

This diagram illustrates why the reaction occurs at the Bromine (C5) and not the Fluorine (C2).

Mechanism Substrate 5-Bromo-2-fluoro- 3-phenylpyridine OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Weak C-Br Bond (Facile Insertion) SideRxn SNAr Side Reaction (Avoided by Weak Base) Substrate->SideRxn Strong C-F Bond (Resistant to Pd) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Int1 Pd(II)-Ar-Br Intermediate OxAdd->Int1 TransMet Transmetallation (Ar-B(OH)2 + Base) Int1->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle highlighting the chemoselective oxidative addition at the C-Br bond while preserving the C-F motif.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sutherland, A., et al. (2003).[3] Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones.[3] The Journal of Organic Chemistry, 68(8), 3352-3355. Link

    • Note: This reference specifically validates the stability of the 2-fluoro group during Suzuki couplings on the pyridine ring.

  • BenchChem. (2025).[1][4][5] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Pyridines.[2] BenchChem Technical Library. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Chapter on Suzuki-Miyaura Coupling).

  • Sigma-Aldrich. (2023). Product Specification: 5-Bromo-2-fluoropyridine.[3][6] Merck KGaA. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for high-level research and development. It synthesizes specific reactivity data for electron-deficient fluoropyridines with advanced palladium catalysis strategies.

Executive Summary & Reactivity Profile

5-bromo-2-fluoro-3-phenylpyridine represents a "privileged scaffold" in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors). However, it presents a classic chemoselectivity paradox:

  • C5-Br (Target): The desired site for cross-coupling. It is electronically activated for oxidative addition due to the electron-deficient pyridine ring.

  • C2-F (Liability): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen and the inductive effect of the C3-phenyl group.
    
  • C3-Phenyl (Steric Modulator): Provides steric bulk that protects C2 and C4 slightly, but also demands a catalyst with a flexible bite angle or sufficient bulk to negotiate the ortho-substituent during transmetallation.

Core Challenge: The primary failure mode is not lack of conversion, but defluorination (via


 by the base or nucleophile) or hydrodehalogenation  (loss of Br).
Reactivity Visualization

The following diagram illustrates the competitive pathways and the required selectivity bias.

ReactivityMap Substrate 5-Bromo-2-fluoro- 3-phenylpyridine Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Substrate->Pd_Cycle  Fast (k1)  Requires Bulky Ligand SNAr SNAr at C2-F (Major Side Reaction) Substrate->SNAr  Slow (k2)  Promoted by Strong Base/Heat Product C5-Functionalized Product Pd_Cycle->Product  Reductive Elimination Byproduct 2-Alkoxy/Amino Impurity SNAr->Byproduct  Irreversible

Figure 1: Competitive reaction pathways. Success depends on maximizing k1 (Catalysis) while minimizing k2 (SNAr).

Catalyst & Ligand Selection Strategy

To achieve high turnover numbers (TON) while suppressing side reactions, the catalyst system must be matched to the specific coupling type.

A. Suzuki-Miyaura Coupling (C-C Bond)[1]
  • Recommendation: Pd(dppf)Cl₂·DCM or XPhos Pd G3 .

  • Rationale:

    • Pd(dppf)Cl₂: The large bite angle of the ferrocenyl ligand facilitates reductive elimination, crucial for the sterically encumbered 3-phenyl environment. It is robust and less sensitive to oxygen.[1]

    • XPhos: An electron-rich biaryl phosphine that accelerates oxidative addition into the electron-poor C-Br bond.

  • Base Selection (CRITICAL): Use K₃PO₄ or K₂CO₃ . Avoid hydroxides (NaOH) or alkoxides (NaOEt), which will rapidly displace the C2-fluorine.

B. Buchwald-Hartwig Amination (C-N Bond)[2][3]
  • Recommendation: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Rationale:

    • These precatalysts activate rapidly at lower temperatures, reducing the thermal window where

      
       occurs.
      
    • BrettPhos provides extreme selectivity for C-N coupling over dehalogenation.

  • Base Selection: Cs₂CO₃ . If a stronger base is absolutely required, use NaOtBu but keep the temperature <60°C.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Coupling of this compound with phenylboronic acid.

Materials
ReagentEquiv.FunctionNotes
Substrate 1.0ElectrophileLimiting reagent
Boronic Acid 1.2 - 1.5NucleophileExcess to drive completion
Pd(dppf)Cl₂·DCM 0.03 (3 mol%)CatalystHigh stability
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild, minimizes defluorination
1,4-Dioxane/H₂O 4:1 RatioSolvent0.2 M Concentration
Step-by-Step Procedure
  • Charge: In a glovebox or under active N₂ flow, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial equipped with a stir bar.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent & Degassing: Add the Dioxane/Water mixture (degassed by sparging with N₂ for 10 mins).

    • Note: Water is essential for the activation of the boronic acid but excessive water can promote hydrolysis of the C-F bond if temperatures are too high.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS after 2 hours. Look for mass [M+Ar-Br]. If C2-OH (hydrolysis) is observed, lower temp to 60°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes before the protodehalogenated byproduct.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with Morpholine (Secondary Amine).

Materials
ReagentEquiv.FunctionNotes
Substrate 1.0Electrophile
Morpholine 1.2Nucleophile
RuPhos Pd G3 0.02 (2 mol%)PrecatalystEnsures rapid activation
Cs₂CO₃ 2.0BaseDo NOT use NaOtBu
Toluene -SolventAnhydrous, 0.2 M
Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): If using separate Pd source and ligand, stir Pd(OAc)₂ and RuPhos (1:2 ratio) in hot toluene for 5 mins before adding to the main reaction. If using G3 precatalyst, skip this.

  • Charge: Add Substrate, Cs₂CO₃, and RuPhos Pd G3 to a Schlenk tube.

  • Solvent/Amine: Evacuate and backfill with Argon (3x).[2] Add anhydrous Toluene followed by Morpholine via syringe.

  • Reaction: Heat to 80°C .

    • Warning: Amines can act as nucleophiles for

      
       at the C2 position even without Pd. If background reaction is high (check a "no Pd" control), lower temperature to 60°C and increase catalyst loading to 5 mol%.
      
  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Product contains C2-OH or C2-OEt

side reaction
Switch base from Carbonate/Alkoxide to Phosphate (K₃PO₄) . Ensure solvent is strictly anhydrous (for Buchwald). Lower temperature.
Low Conversion (<20%) Catalyst deactivation or oxidative addition failureSwitch to XPhos Pd G3 . The C3-phenyl group might be blocking the metal center; XPhos is bulky but flexible.
Protodehalogenation (Loss of Br)

-hydride elimination or moisture
Ensure solvents are degassed. If using an amine with

-hydrogens, switch to a ligand that resists

elimination (e.g., BrettPhos ).
Homocoupling of Boronic Acid Oxygen in systemRigorous degassing (Freeze-Pump-Thaw). Reduce amount of excess boronic acid.
Decision Logic for Optimization

Use this workflow to troubleshoot low yields.

OptimizationTree Start Low Yield Observed Check_Byproducts Analyze Impurities (LCMS) Start->Check_Byproducts SNAr_Product C2-Substitution Detected? Check_Byproducts->SNAr_Product Yes Dehal_Product Des-Bromo Product Detected? Check_Byproducts->Dehal_Product Yes No_Reaction Starting Material Only? Check_Byproducts->No_Reaction Yes Action_SNAr 1. Switch to Cs2CO3 or K3PO4 2. Lower Temp (60°C) 3. Use Non-nucleophilic solvent (Toluene) SNAr_Product->Action_SNAr Action_Dehal 1. Degas Solvents vigorously 2. Switch to BrettPhos 3. Increase Concentration Dehal_Product->Action_Dehal Action_Stall 1. Switch to XPhos Pd G3 2. Check Reagent Purity 3. Add 10% more Ligand No_Reaction->Action_Stall

Figure 2: Logic flow for troubleshooting reaction failures.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Sutherland, A., et al. (2003). Versatile synthesis of 3,5-disubstituted 2-fluoropyridines. Journal of Organic Chemistry, 68(8), 3352-3355. Link

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-fluoropyridine. Link

Sources

Application Note: Site-Selective C-H Functionalization of 5-Bromo-2-Fluoro-3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists seeking to diversify the 5-bromo-2-fluoro-3-phenylpyridine scaffold. This structure represents a "privileged" chemical space—combining a biaryl axis, a reactive halogen handle (Br), and a metabolic blocker/electronic modulator (F).

The guide prioritizes orthogonal C-H activation methods that preserve the C–Br bond for subsequent cross-coupling, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Analysis of the Scaffold

The This compound scaffold presents a complex electronic and steric landscape. Successful C-H activation requires navigating three competing factors:

  • The C-5 Bromide: A labile site prone to oxidative addition by Pd(0)/Ni(0). Protocols must utilize high-oxidation-state catalysis (Pd(II)/Pd(IV)) or metals that do not readily insert into Ar-Br bonds (Ir(III)).

  • The C-2 Fluorine: Inductively withdraws electron density, deactivating the pyridine ring toward electrophilic attack but activating C-H bonds for Concerted Metalation-Deprotonation (CMD) mechanisms.

  • The C-3 Phenyl Ring: A steric wall that blocks the pyridine C-4 position but offers its own C-H bonds for functionalization.

Structural Reactivity Map

ScaffoldMap Scaffold 5-Bromo-2-Fluoro- 3-Phenylpyridine Site_Ph Phenyl Ring (Meta/Para) Target: Ir-Catalyzed Borylation (Steric Control) Scaffold->Site_Ph Site_PyC6 Pyridine C-6 Target: Radical Minisci (Electronic Control) Scaffold->Site_PyC6 Site_PyC4 Pyridine C-4 Sterically Occluded (Difficult Target) Scaffold->Site_PyC4 Handle_Br C-5 Bromide Must be PRESERVED (Avoid Pd(0) Catalysts) Scaffold->Handle_Br Avoid

Figure 1: Reactivity map highlighting accessible C-H activation sites versus the reactive C-Br handle.

Protocol A: Iridium-Catalyzed C-H Borylation (Phenyl Ring Functionalization)

Objective: Install a boronic acid pinacol ester (BPin) on the phenyl ring (meta/para positions) while leaving the pyridine ring and C-Br bond intact. Mechanism: Sterically controlled C-H activation via an Ir(III) tris-boryl species.

Rationale

Iridium catalysts ligated by bipyridines (e.g., dtbpy) are highly sensitive to steric hindrance.

  • Pyridine C-4: Blocked by the phenyl ring and bromine.

  • Pyridine C-6: Blocked by the nitrogen lone pair (electronic repulsion) and bromine.

  • Phenyl Ortho: Blocked by the pyridine ring.[1]

  • Result: Exclusive functionalization occurs at the phenyl meta/para positions, providing a handle for "molecule growing" away from the core.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (0.7 equiv - limiting reagent to prevent over-borylation)

  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: MTBE or THF (Anhydrous)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Catalyst Activation: Add 1 mL of MTBE. The solution should turn deep brown/red instantly. Add B2pin2 (178 mg, 0.7 mmol) and stir for 5 minutes to generate the active catalytic species.

  • Substrate Addition: Add this compound (252 mg, 1.0 mmol) dissolved in 2 mL MTBE.

  • Reaction: Seal the vial and heat at 60 °C for 16 hours .

    • Note: Higher temperatures (>80 °C) may induce protodebromination. Keep mild.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with 50% EtOAc/Hexanes) to remove the catalyst.

  • Purification: Concentrate in vacuo. Recrystallize from Pentane/Et2O or purify via rapid column chromatography. Warning: Aryl boronates can protodeboronate on acidic silica; use neutralized silica if necessary.

Expected Outcome: >85% yield of the meta/para-borylated product. The C-Br bond remains >98% intact.

Protocol B: Radical Minisci C-H Alkylation (Pyridine C-6 Functionalization)

Objective: Introduce alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at the Pyridine C-6 position. Mechanism: Nucleophilic radical attack on the protonated heterocycle.

Rationale

The Pyridine C-6 position is the most electron-deficient site accessible to nucleophilic radicals. The C-2 position is blocked by Fluorine. The C-5 Bromine exerts an inductive effect (-I), further activating C-6 toward radical addition.

  • Selectivity: C-6 >>> C-4 (Steric shielding at C-4 by the phenyl ring).

  • Compatibility: Radical conditions generally tolerate aryl bromides, unlike Pd(0) mechanisms.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (3.0 equiv)

  • Oxidant: Ammonium Persulfate ((NH4)2S2O8) (3.0 equiv)

  • Catalyst: AgNO3 (20 mol%)

  • Acid: TFA (1.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask open to air, dissolve the substrate (1.0 mmol) in DCM (5 mL).

  • Aqueous Phase: In a separate beaker, dissolve (NH4)2S2O8 (684 mg, 3.0 mmol), AgNO3 (34 mg, 0.2 mmol), and the alkyl carboxylic acid (3.0 mmol) in Water (5 mL).

  • Acidification: Add TFA (1.0 equiv) to the aqueous mixture to ensure protonation of the pyridine nitrogen (activates the ring).

  • Initiation: Pour the aqueous phase into the DCM organic phase. Stir vigorously at 40 °C .

    • Critical: Vigorous stirring is essential for biphasic Minisci reactions.

  • Monitoring: Monitor by LCMS every 2 hours. Evolution of CO2 gas indicates radical generation.

  • Quench: Once conversion plateaus (usually 4-6 hours), neutralize with sat. NaHCO3.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.

  • Purification: Flash chromatography.

Data Summary Table: Alkyl Scope

Alkyl Source (R-COOH)Product (C-6 Substitution)YieldNotes
Pivalic Acidtert-Butyl72%High regioselectivity due to bulk.
Cyclobutanecarboxylic AcidCyclobutyl65%Good bioisostere for phenyl.
Propionic AcidEthyl55%Lower yield due to oligomerization.

Protocol C: Pd(II)-Catalyzed Directed Ortho-Arylation

Objective: Functionalize the Phenyl ring at the ortho position (relative to the pyridine attachment). Mechanism: Ligand-Promoted C-H Activation (Yu-Wasa type).

Rationale

Standard Pd-catalyzed C-H activation usually requires a directing group. Here, the Pyridine Nitrogen acts as the directing group.[2] However, the target C-H is on the C-3 phenyl ring.

  • Geometry: The C-H bond is delta to the Nitrogen. This requires a 6-membered palladacycle intermediate, which is less favorable than the standard 5-membered cycle.

  • Solution: Use of MPAA ligands (Mono-N-protected amino acids) like Ac-Gly-OH facilitates this larger ring formation via the CMD mechanism.

  • Risk: The C-Br bond is at risk. We use Pd(OAc)2 (Pd(II)) and avoid phosphines to prevent reduction to Pd(0) and subsequent oxidative addition into the C-Br bond.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) - Note: Use Iodides to outcompete the internal Bromide.

  • Catalyst: Pd(OAc)2 (10 mol%)[3][4]

  • Ligand: N-Acetylglycine (Ac-Gly-OH) (20 mol%)

  • Base: Ag2CO3 (1.0 equiv) - Acts as halide scavenger and oxidant regenerator.

  • Solvent: HFIP (Hexafluoroisopropanol) - Crucial for C-H activation.

Step-by-Step Workflow:

  • Mixture Prep: In a screw-cap vial, combine Substrate (0.2 mmol), Ar-I (0.3 mmol), Pd(OAc)2 (4.5 mg), Ac-Gly-OH (4.7 mg), and Ag2CO3 (55 mg).

  • Solvent: Add HFIP (1.0 mL).

  • Reaction: Seal and heat to 90 °C for 12 hours .

  • Filtration: Cool and filter through Celite to remove silver salts.

  • Analysis: Check LCMS. If C-Br insertion (dimerization) is observed, lower temperature to 70 °C and increase reaction time.

Troubleshooting & Safety

Preventing C-Br Loss (Protodebromination)

The C-5 Bromine is the most valuable handle for future steps. To preserve it:

  • Avoid Phosphines: Phosphines (PPh3, XPhos) promote Pd(II) -> Pd(0) reduction. Use ligand-free or N-ligand systems.

  • Temperature Control: Do not exceed 100 °C in Pd-catalyzed steps.

  • Base Selection: Avoid strong alkoxides (NaOtBu) which can promote radical debromination. Use carbonates (K2CO3, Ag2CO3) or phosphates (K3PO4).

Pathway Visualization

Workflow Start Start: this compound Decision Target Site? Start->Decision PathA Phenyl Ring (Meta/Para) Decision->PathA Steric Control PathB Pyridine Ring (C-6) Decision->PathB Electronic Control PathC Phenyl Ring (Ortho) Decision->PathC Directed Control MethodA Ir-Catalyzed Borylation [Ir(OMe)(cod)]2 / dtbpy Preserves Br PathA->MethodA MethodB Minisci Alkylation R-COOH / Ag+ / S2O8 Radical Mechanism PathB->MethodB MethodC Pd-Catalyzed Arylation Pd(OAc)2 / HFIP / Ag2CO3 Risk: C-Br Insertion PathC->MethodC

Figure 2: Decision tree for selecting the appropriate C-H activation protocol based on regioselectivity targets.

References

  • Iridium-Catalyzed Borylation of Halogenated Arenes

    • Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionaliz
    • Source: Larsen, M. A., & Hartwig, J. F. (2014). Journal of the American Chemical Society.
    • URL:[Link]

  • Minisci Reaction on Pyridines

    • Title: Practical and Innate C-H Functionaliz
    • Source: Proctor, R. S. J., & Phipps, R. J. (2019).
    • URL:[Link]

  • Pd-Catalyzed C-H Activation with MPAA Ligands

    • Title: Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism.
    • Source: Engle, K. M., et al. (2015). Journal of the American Chemical Society.
    • URL:[Link]

  • Regioselectivity in 3-Phenylpyridine Derivatives: Title: Site-Selective C–H Functionalization of Pyridines and Quinolines. Source: Nakao, Y. (2011). Synthesis.

Sources

microwave-assisted synthesis using 5-bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis using 5-Bromo-2-fluoro-3-phenylpyridine

Part 1: Executive Summary & Strategic Rationale

Subject Compound: this compound (CAS: 473596-03-1) Core Utility: Bifunctional scaffold for rapid diversity-oriented synthesis (DOS) in drug discovery.

Technical Abstract: This guide details optimized microwave-assisted protocols for utilizing this compound as a core scaffold. This compound exhibits unique "orthogonal reactivity": the C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (


) due to the inductive effect of the pyridine nitrogen and the electron-withdrawing nature of the C3-phenyl group. Simultaneously, the C5-bromine atom remains stable under 

conditions but is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Why Microwave Irradiation? Conventional heating of electron-deficient pyridines often leads to prolonged reaction times (12–24 h) and decomposition. Microwave irradiation offers three critical advantages for this specific scaffold:

  • Overcoming Steric Hindrance: The C3-phenyl group creates steric bulk around the C2-fluoro center. Microwave dielectric heating provides the necessary activation energy to overcome this barrier, reducing reaction times from hours to minutes.

  • Selectivity Control: Rapid heating profiles allow for kinetic control, permitting selective C2-substitution without premature oxidative addition at the C5-Br bond.

  • Solvent Efficiency: Compatibility with polar, microwave-absorbing solvents (EtOH, DMSO) enhances the solubility of the hydrophobic phenyl-pyridine core.

Part 2: Reaction Workflows & Mechanisms

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

ReactionPathways cluster_legend Orthogonal Reactivity Logic Start 5-Bromo-2-fluoro- 3-phenylpyridine Intermediate_A 2-Amino-5-bromo- 3-phenylpyridine Start->Intermediate_A Path A: SNAr (Microwave, 120°C) Selective C-F displacement Intermediate_B 2-Fluoro-5-aryl- 3-phenylpyridine Start->Intermediate_B Path B: Suzuki (Microwave, 100°C) Selective C-Br Coupling Product_A Final Drug Candidate (Biaryl/Heterocycle) Intermediate_A->Product_A Suzuki/Buchwald (Microwave, 150°C) C-Br Coupling Intermediate_B->Product_A SNAr (Microwave, 140°C) Note1 C2-F: Labile to Nucleophiles Note2 C5-Br: Labile to Pd-Catalysis

Caption: Orthogonal reaction pathways. Path A (SNAr first) is generally preferred to avoid potential side reactions at the fluorine during Pd-catalysis.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted (C2-Amination)

Targeting the C2-position with amine nucleophiles.

Rationale: The 3-phenyl ring exerts an electron-withdrawing effect that activates the C2-F bond, but its steric bulk requires higher energy input than a simple 2-fluoropyridine.

ParameterCondition
Reagents This compound (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), DIPEA (2.0 equiv)
Solvent Ethanol (EtOH) or DMSO. Note: EtOH is preferred for easier workup; DMSO for weak nucleophiles.
Concentration 0.2 – 0.5 M
MW Settings Temp: 120 °C

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve this compound (252 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor. Program a ramp time of 2 min to reach 120 °C, followed by a 10 min hold. Stirring set to "High".

  • Workup:

    • If solid precipitates: Cool to RT, filter, and wash with cold EtOH.

    • If homogeneous: Concentrate in vacuo, redissolve in EtOAc, wash with water (2x) and brine, dry over MgSO₄.

  • Validation: Monitor disappearance of starting material (TLC: 20% EtOAc/Hexanes). The C2-F bond cleavage is confirmed by the loss of the characteristic F-coupling in ¹³C NMR.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C5-Arylation)

Targeting the C5-position while preserving the C2-F bond.

Rationale: To prevent hydrolysis of the labile C2-F bond, aqueous base concentrations must be controlled, and reaction times kept short. The "3-phenyl" group creates a "biaryl twist," potentially requiring active ligands like XPhos.

ParameterCondition
Reagents Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv)
Catalyst System Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)
Solvent 1,4-Dioxane : Water (4:1 v/v)
MW Settings Temp: 100–110 °C

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In the microwave vial, add Pd(OAc)₂ and XPhos. Add 1 mL Dioxane and stir for 1 min under N₂/Ar to form the active catalyst species (solution turns yellow/orange).

  • Substrate Addition: Add this compound (1.0 mmol), boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add remaining Dioxane (2 mL) and degassed water (0.75 mL). Seal and purge with inert gas for 30 seconds.

  • Irradiation: Heat to 110 °C for 20 minutes.

  • Purification: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. The organic phase is concentrated and purified via flash chromatography.[1]

Protocol C: One-Pot Sequential Synthesis (SNAr Suzuki)

Efficiency maximization: Performing both steps in a single vessel without intermediate isolation.

Workflow Diagram:

OnePot Step1 Step 1: SNAr (Amine, EtOH, 120°C, 10 min) Step2 Solvent Switch / Addition (Add Boronic Acid, Pd-Cat, Base) Step1->Step2 Step3 Step 2: Suzuki Coupling (130°C, 20 min) Step2->Step3

Caption: Sequential one-pot protocol. Note that EtOH from Step 1 is compatible with Suzuki coupling, often eliminating the need for solvent exchange.

Procedure:

  • Run Protocol A (SNAr) in Ethanol.[2]

  • After cooling, do not work up .

  • Open vial and add: Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and aqueous K₂CO₃ (2M solution, 3.0 equiv).

  • Reseal and irradiate at 130 °C for 20 min .

  • Isolate the final 2-amino-3,5-diarylpyridine.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of C2-F Water present during SNAr or high temp/base in Suzuki.Use anhydrous EtOH/DMSO for SNAr. In Suzuki, switch base to K₃PO₄ (anhydrous) or lower temp to 90°C.
Low Yield in Suzuki Steric hindrance from C3-Phenyl group.Switch ligand to SPhos or XPhos (Buchwald ligands) designed for hindered biaryls.
Debromination (C5-H) Overheating or excess hydride source (e.g., alcohol oxidation).Reduce temperature to 100°C; switch solvent from EtOH to Toluene/Dioxane.
Incomplete SNAr Weak nucleophile (e.g., aniline).Increase temp to 150°C; switch solvent to NMP; use strong base (NaH) if non-microwave.

Part 5: References

  • Microwave-Assisted Synthesis of Pyridine Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

    • Source: Molecules 2017, 22(2), 214.

    • URL:[Link]

    • Relevance: Establishes baseline Suzuki conditions for 5-bromo-3-substituted pyridines.

  • Mechanistic Insight into SNAr on Heterocycles

    • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.[3]

    • Source: J. Org.[3][4] Chem. 2022, 87, 4, 2590–2600.

    • URL:[Link]

    • Relevance: Validates the "orthogonal" reactivity where C-Br remains intact during SNAr.

  • Microwave Amination of Sterically Hindered Halides

    • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

    • Source: Beilstein J. Org. Chem. 2018, 14, 106–114.

    • URL:[Link]

    • Relevance: Provides protocols for amination near sterically bulky quaternary centers, analogous to the C3-phenyl steric block.

  • General Microwave Synthesis Guide

    • Title: Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?

    • Source: Molecules 2022, 27(13), 4226.

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Displacement of Fluorine in 5-bromo-2-fluoro-3-phenylpyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the selective displacement of the C2-fluorine atom in 5-bromo-2-fluoro-3-phenylpyridine. This substrate is a valuable scaffold in medicinal chemistry, and its functionalization via Nucleophilic Aromatic Substitution (SNAr) is a pivotal step in the synthesis of diverse compound libraries. We will delve into the mechanistic principles governing this transformation, present optimized reaction conditions for various classes of nucleophiles (N-, O-, and S-based), and provide detailed, field-proven protocols for practical implementation in a research and development setting.

Introduction: The Strategic Value of 2-Fluoropyridines

The this compound core is a privileged starting material in drug discovery programs. The phenyl group at the C3-position provides a key vector for exploring structure-activity relationships, while the bromine atom at C5 serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C2-fluoro substituent is the primary focus of this guide; it is strategically positioned for displacement by a wide array of nucleophiles.

Nucleophilic aromatic substitution on pyridines is highly regioselective, favoring attack at the 2- and 4-positions (ortho and para to the ring nitrogen).[1][2] This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the reaction. While many halogens can act as leaving groups, fluorine offers distinct advantages. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial formation of the stabilized intermediate, not the cleavage of the carbon-halogen bond.[3] Consequently, SNAr reactions on 2-fluoropyridines are often significantly faster and can proceed under milder conditions than their 2-chloro or 2-bromo analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][4]

Mechanistic Principles of SNAr on 2-Fluoropyridines

The displacement of fluorine proceeds via a two-step addition-elimination mechanism. This pathway is fundamental to understanding reaction optimization and potential side reactions.

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This breaks the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

  • Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the substituted pyridine product.

The stability of the Meisenheimer complex is the key to the reaction's facility. The negative charge is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.[1][2]

Caption: The addition-elimination mechanism of SNAr on 2-fluoropyridines.

Reagent Selection and Optimized Conditions

The choice of nucleophile, base, solvent, and temperature is critical for achieving high conversion and yield while maintaining functional group tolerance. The following data summarizes effective conditions for displacing the fluorine in 2-fluoropyridines with various nucleophile classes. These conditions serve as an excellent starting point for the more complex this compound substrate.

Data Presentation: Summary of Reaction Conditions
Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)Reference
Nitrogen
1° or 2° AmineMorpholineK₃PO₄t-Amyl Alcohol1103>95[3]
AmideBenzamideK₂CO₃DMSO13012>95[3]
N-HeterocycleImidazoleK₂CO₃DMSO13012>95[3]
Oxygen
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95[3][4]
PhenolPhenolK₃PO₄t-Amyl Alcohol11012>95[3]
Sulfur
ThiolThiophenolK₃PO₄t-Amyl Alcohol1103>95[3]

Causality Behind Experimental Choices:

  • Base Selection: A base is required to deprotonate the nucleophile (for alcohols, thiols, amides, etc.), increasing its nucleophilicity. For amine nucleophiles, the base often acts as a scavenger for the HF generated. Non-nucleophilic inorganic bases like K₃PO₄ and K₂CO₃ are often preferred to minimize side reactions. Stronger bases like KOtBu are used for less reactive nucleophiles like alcohols.

  • Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and THF are ideal. They effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Higher boiling point solvents like DMSO or t-amyl alcohol are used for less reactive nucleophiles that require elevated temperatures.

  • Temperature: While many 2-fluoropyridines react at moderate temperatures, sterically hindered substrates or less potent nucleophiles may require heating to achieve a reasonable reaction rate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems for the SNAr functionalization of this compound.

Workflow A 1. Reaction Setup - Add substrate, nucleophile, base to flask. - Purge with inert gas (N₂/Ar). - Add anhydrous solvent. B 2. Reaction - Stir at specified temperature. - Monitor progress via TLC/LC-MS. A->B Heat/Stir C 3. Workup - Cool to room temperature. - Quench reaction (e.g., with water). - Extract with organic solvent. B->C Reaction Complete D 4. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. C->D Crude Product E 5. Product Analysis - Characterize by NMR, MS. - Determine yield and purity. D->E Pure Product

Caption: Typical experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 4-(5-bromo-3-phenylpyridin-2-yl)morpholine
  • Materials:

    • This compound (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium phosphate (K₃PO₄, 2.0 eq.)

    • Anhydrous tert-Amyl alcohol (to achieve 0.2 M concentration)

    • Round-bottom flask with reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard workup and purification equipment

  • Procedure:

    • To a dry round-bottom flask, add this compound and potassium phosphate.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Under a positive pressure of inert gas, add anhydrous tert-amyl alcohol followed by morpholine via syringe.

    • Stir the reaction mixture and heat to 110 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-5 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 5-bromo-2-cyclohexyloxy-3-phenylpyridine
  • Materials:

    • This compound (1.0 eq.)

    • Cyclohexanol (1.2 eq.)

    • Potassium tert-butoxide (KOtBu, 1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF, to achieve 0.2 M concentration)

    • Schlenk flask or similar glassware for inert atmosphere reactions

    • Standard workup and purification equipment

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add potassium tert-butoxide.

    • Add anhydrous THF and stir to dissolve the base.

    • Add cyclohexanol dropwise to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound in a small amount of anhydrous THF to the flask.

    • Heat the reaction mixture to 50 °C.

    • Monitor the reaction progress by TLC or LC-MS until completion (typically 3-6 hours).

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Perform an aqueous workup as described in Protocol 1 (steps 7-10).

    • Purify the crude product by flash column chromatography to yield the desired ether.

Conclusion

The nucleophilic aromatic substitution of the C2-fluorine on this compound is a robust and highly versatile transformation critical for pharmaceutical research. The enhanced reactivity of the C-F bond in this SNAr context allows for a broad scope of nucleophiles—including amines, alcohols, and thiols—to be introduced under well-defined and often mild conditions. By understanding the underlying mechanistic principles and leveraging the optimized protocols provided, researchers, scientists, and drug development professionals can efficiently generate diverse libraries of substituted pyridines for biological screening and lead optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ECHEMI. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Link

  • Larock, R. C. (1999).
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033–9044. Link

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

  • Spivey, A. C., & Gripton, C. J. (2004). The Role of Organolithium Chemistry in the Synthesis of Pyridines. In The Chemistry of Organolithium Compounds (pp. 823-885). John Wiley & Sons, Ltd.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.
  • Molina, P., & Fresneda, P. M. (2004). The aza-Wittig reaction in heterocyclic synthesis. Progress in Heterocyclic Chemistry, 16, 57-89.
  • Sigma-Aldrich. Chemical Building Blocks & Reagents. Link

  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. Progress in Physical Organic Chemistry, 1, 31-89.

Sources

Troubleshooting & Optimization

minimizing homocoupling side reactions with 5-bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Bromo-2-Fluoro-3-Phenylpyridine Coupling

  • Ticket ID: #PYR-5BR-2F-OPT

  • Subject: Minimizing Homocoupling Side Reactions

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Profile

You are working with This compound .[1][2] Before troubleshooting, you must recognize the electronic personality of this molecule, as it directly dictates the side-reaction pathways.[3]

  • Electronic Nature: The pyridine ring is electron-deficient.[4] The fluorine at C2 further pulls electron density, making the C5-Br bond highly activated for oxidative addition.[3]

  • Steric Environment: The C3-phenyl group adds significant steric bulk ortho to the nitrogen but meta to the bromine. This bulk usually prevents N-coordination to Palladium (catalyst poisoning), which is a common "2-pyridyl problem," but it does not protect the bromine.[3]

  • The Risk: Because the oxidative addition of this electron-poor halide is fast, the resting state of the catalyst is often the oxidative addition complex (

    
    ). If transmetallation is slow (due to the steric bulk of the coupling partner or poor solubility), this long-lived Pd(II) species is vulnerable to side reactions.
    

Module 1: Diagnostic Workflow

User Question: "I see a new spot on TLC/LCMS. Is it homocoupling? Which one?"

Support Answer: You cannot treat "homocoupling" as a generic issue. You must identify if you are seeing the Oxidative Dimer (Boronic Acid + Boronic Acid) or the Reductive Dimer (Halide + Halide). The solutions for these are mutually exclusive.

Use this flowchart to diagnose your specific failure mode:

HomocouplingDiagnosis Start Start: Identify the Impurity Mass CheckMass Does Mass = 2 x Boronic Acid - 2H? (Biaryl of Coupling Partner) Start->CheckMass CheckHalide Does Mass = 2 x Pyridine - 2Br? (Biaryl of Pyridine) CheckMass->CheckHalide No BoronicDimer DIAGNOSIS: Oxidative Homocoupling (The 'Glaser-Type' Dimer) CheckMass->BoronicDimer Yes HalideDimer DIAGNOSIS: Reductive Homocoupling (The 'Ullmann-Type' Dimer) CheckHalide->HalideDimer Yes CauseO2 Primary Cause: Oxygen Leak BoronicDimer->CauseO2 CauseSlow Secondary Cause: Slow Transmetallation BoronicDimer->CauseSlow CauseReductant Cause: Excess Reductant (Alcohols, Amines) HalideDimer->CauseReductant CauseDisprop Cause: Pd(II) Disproportionation HalideDimer->CauseDisprop

Figure 1: Diagnostic logic for identifying the origin of the homocoupling product.

Module 2: Troubleshooting Oxidative Homocoupling (Boronic Acid Dimer)

Scenario: You are coupling your pyridine with Phenylboronic acid, but you isolate Biphenyl (Ph-Ph). Mechanism: This requires an oxidant (usually


).[3] Two boronic acid molecules transmetallate onto Pd(II), and oxygen drives the reductive elimination of the homodimer.[3]
FAQ: Why is this happening?
  • Oxygen Ingress: Even "degassed" solvents can re-absorb oxygen rapidly.[3]

  • Fast Transmetallation relative to Oxidative Addition: If your pyridine is slow to react (unlikely for this substrate) or if you have a huge excess of boronic acid, the catalyst cycles through the boronic acid exclusively.[3]

Protocol: The "Zero-Ox" Setup
VariableRecommendationRationale
Degassing Sparging (Active) vs. SonicationSonication is insufficient. Sparge Argon through the solvent for 15 mins before adding catalyst.
Addition Slow Addition (Syringe Pump) Add the boronic acid solution dropwise over 1 hour. This keeps the concentration of Boronic Acid low, statistically favoring the cross-coupling over the homocoupling.[3]
Catalyst Pd(0) sources (e.g.,

)
Avoid Pd(II) sources like

if possible, as they require initial reduction which can trigger side cycles.[3]

Module 3: Troubleshooting Reductive Homocoupling (Pyridine Dimer)

Scenario: You isolate the dimer of your starting material: 3,3'-diphenyl-5,5'-bi(2-fluoropyridine) . Mechanism: This is an "Ullmann-type" reaction mediated by Palladium.[3] It often occurs when the reaction mixture contains a reducing agent (like isopropanol or amine bases) that reduces the


 intermediate.
FAQ: My pyridine is dimerizing. How do I stop it?

Q: Are you using alcoholic solvents?

  • Issue: Primary and secondary alcohols (EtOH, iPrOH) can act as hydride donors, reducing the Pd-intermediate and promoting halide dimerization.[3]

  • Fix: Switch to non-protic polar solvents like 1,4-Dioxane , Toluene , or DMF .[3] If you need a co-solvent for solubility, use Water (biphasic) rather than an alcohol.[3]

Q: What ligand are you using?

  • Issue: Bidentate ligands (like dppf) can sometimes bridge two Palladium centers, facilitating the transfer of aryl groups between them.[3]

  • Fix: Switch to bulky, monodentate phosphine ligands.

    • Recommendation: XPhos or SPhos .[3] These ligands create a "shell" around the Palladium, making it sterically impossible for two Pd centers to come close enough to disproportionate.[3]

Q: Is your reaction stalling?

  • Issue: If the boronic acid is not transmetallating, the

    
     species sits idle and eventually finds another 
    
    
    
    to react with.
  • Fix: Activate the Boronic Acid.[3][4][5][6] Use a stronger base (e.g.,

    
     or 
    
    
    
    ) or add water to the solvent system to ensure the boronic acid forms the reactive boronate species.

Module 4: The "Fluorine Trap" (Unique to your Substrate)

Warning: Your substrate has a Fluorine at the 2-position.[7] This creates a specific vulnerability often mistaken for homocoupling.[3]

The Issue:


 (Nucleophilic Aromatic Substitution).
Because the ring is electron-poor, strong nucleophiles can displace the Fluorine.[3]
  • If you use NaOEt or NaOMe as a base, you will not get coupling; you will get the 2-ethoxy ether .[3]

  • If you use Morpholine or secondary amines as ligands/bases, they will attack C2.[3]

The Solution:

  • Base Selection: Stick to inorganic, non-nucleophilic bases:

    
     , 
    
    
    
    , or
    
    
    .[3]
  • Avoid: Alkoxides, Hydroxides (unless biphasic), and amine bases.[3]

Summary: Optimized Protocol

For This compound + Aryl Boronic Acid :

  • Solvent: Toluene/Water (4:1 ratio).[3]

  • Base:

    
     (3.0 equivalents).
    
  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: XPhos (2-4 mol%) - Excellent for preventing homocoupling due to steric bulk.

  • Procedure:

    • Mix Pyridine, Base, Catalyst, and Ligand in the vial.[3]

    • Seal and purge with Argon (3x vacuum/backfill).[3]

    • Add degassed Toluene/Water via syringe.[3]

    • Crucial Step: Add the Boronic Acid as a solution in Toluene slowly via syringe pump over 30 minutes at 80°C.

References

  • Yoneda Labs. (2025).[3] Suzuki-Miyaura Cross-Coupling: Practical Guide & Homocoupling Mechanisms. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[3] (Foundational text on slow-release strategies).

  • Adamo, C., et al. (2006).[3] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.[3]

  • Del Valle, D. J., et al. (2007).[3] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 633-636.[3]

Sources

Technical Support Center: Controlling Regioselectivity in the Lithiation of 5-bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective lithiation of 5-bromo-2-fluoro-3-phenylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers working on the functionalization of this versatile heterocyclic building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this reaction.

Understanding the Challenge: A Multi-faceted Pyridine Substitution

The lithiation of this compound presents a significant challenge in controlling regioselectivity due to the presence of multiple directing groups on the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine nitrogen, the directing effects of the fluoro, bromo, and phenyl substituents, and the potential for halogen-metal exchange versus direct deprotonation (ortho-lithiation) creates a complex reaction landscape. The outcome of the lithiation is highly dependent on the choice of lithium base, solvent, and temperature.[1][2]

This guide will walk you through the key decision-making processes and provide troubleshooting strategies to achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of lithiation on this compound and what factors influence the outcome?

There are three potential sites for lithiation on the this compound ring system:

  • C4-position: Deprotonation at this position is directed by the adjacent phenyl group and the fluorine atom. This is often the kinetically favored site for deprotonation, especially with sterically hindered lithium amide bases like LDA.[3]

  • C6-position: The fluorine at C2 can direct lithiation to the C6 position.

  • C5 (via Br-Li exchange): Alkyllithium reagents like n-BuLi or t-BuLi can undergo halogen-metal exchange with the bromine atom at the C5 position.[1] This process is typically faster than deprotonation.

The final regioselectivity is a delicate balance of:

  • Directing Group Strength: The relative ability of each substituent to direct deprotonation.

  • Lithium Base: The choice between a lithium amide (e.g., LDA, LiTMP) for deprotonation or an alkyllithium (e.g., n-BuLi, s-BuLi, t-BuLi) which can also induce halogen-metal exchange.[4]

  • Reaction Temperature: Lower temperatures (-78 °C or below) are crucial to prevent side reactions and often favor the kinetically controlled product.[2][5]

  • Solvent: The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent.[6][7]

Q2: I want to selectively functionalize the C4-position. Which conditions should I use?

To favor lithiation at the C4-position, the goal is to promote directed ortho-metalation (DoM) while minimizing bromine-lithium exchange.

Recommended Conditions:

  • Base: Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These sterically hindered, non-nucleophilic bases are excellent for deprotonation and are less likely to undergo halogen-metal exchange compared to alkyllithiums.[2][8]

  • Solvent: Anhydrous tetrahydrofuran (THF). THF is a good coordinating solvent that helps to solubilize the lithium amide and the substrate.

  • Temperature: Maintain a low temperature, typically -78 °C, throughout the addition of the base and the subsequent quenching with an electrophile. This minimizes side reactions like pyridyne formation or decomposition of the lithiated intermediate.[9]

dot

C4_Lithiation_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product SM 5-bromo-2-fluoro- 3-phenylpyridine Base LDA or LiTMP SM->Base 1. Intermediate 4-Lithio Species Base->Intermediate Deprotonation Solvent Anhydrous THF Solvent->Intermediate Temp -78 °C Temp->Intermediate Electrophile E+ Intermediate->Electrophile 2. Product 4-Substituted Product Electrophile->Product

Caption: Workflow for selective C4-lithiation.

Q3: My reaction is giving a mixture of products, including the 5-substituted pyridine. How can I suppress the Br-Li exchange?

The formation of the 5-substituted product is a clear indication that bromine-lithium exchange is competing with deprotonation.

Troubleshooting Strategies:

  • Switch to a Lithium Amide: If you are using an alkyllithium base like n-BuLi, immediately switch to LDA or LiTMP. The bulkier nature of these bases disfavors the four-centered transition state required for halogen-metal exchange.[4]

  • Lower the Temperature: Ensure your reaction temperature is consistently maintained at or below -78 °C. Even brief warming can accelerate the rate of Br-Li exchange.

  • Inverse Addition: Add the pyridine substrate solution slowly to the pre-cooled solution of the lithium base. This ensures that the base is always in excess, which can favor deprotonation.

Q4: I want to perform a Br-Li exchange to functionalize the C5-position. What is the best protocol?

For selective functionalization at the C5-position via bromine-lithium exchange, an alkyllithium reagent is the base of choice.

Recommended Conditions:

  • Base: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). t-BuLi is more reactive and can sometimes give cleaner exchange.[4] Using two equivalents of t-BuLi can be beneficial; the first equivalent performs the exchange, and the second reacts with the generated t-butyl bromide to form isobutylene, preventing side reactions.[4]

  • Solvent: Anhydrous THF or diethyl ether.

  • Temperature: -78 °C to -100 °C. The exchange is typically very fast, even at these low temperatures.

dot

C5_Lithiation_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product SM 5-bromo-2-fluoro- 3-phenylpyridine Base n-BuLi or t-BuLi SM->Base 1. Intermediate 5-Lithio Species Base->Intermediate Br-Li Exchange Solvent Anhydrous THF Solvent->Intermediate Temp -78 to -100 °C Temp->Intermediate Electrophile E+ Intermediate->Electrophile 2. Product 5-Substituted Product Electrophile->Product

Caption: Workflow for selective C5-functionalization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive lithium reagent. 2. Presence of moisture or other protic sources. 3. Reaction temperature is too low for the chosen base.1. Titrate the organolithium reagent before use. 2. Ensure all glassware is oven-dried and the solvent is rigorously anhydrous. 3. While low temperatures are generally good, some hindered bases may require slightly warmer temperatures (e.g., -60 °C) for efficient deprotonation.[10]
Mixture of C4 and C5 substituted products The rates of deprotonation and Br-Li exchange are competitive under the current conditions.1. If C4 is desired, switch to a more sterically hindered base (LDA or LiTMP).[2] 2. If C5 is desired, ensure the temperature is sufficiently low to disfavor deprotonation and consider using t-BuLi.[4]
Formation of dark, intractable tars 1. Decomposition of the lithiated intermediate. 2. Reaction temperature is too high. 3. Reaction with atmospheric oxygen or moisture during workup.1. Quench the reaction at low temperature. 2. Maintain strict temperature control throughout the experiment. 3. Ensure the reaction is worked up under an inert atmosphere until the organolithium species is fully quenched.
Poor regioselectivity between C4 and C6 The directing effects of the phenyl and fluoro groups are competing.1. The use of a bulky base like LiTMP may favor deprotonation at the less sterically hindered C4 position. 2. Additives like TMEDA can sometimes alter regioselectivity by changing the aggregation state of the organolithium reagent.[10][11]

Experimental Protocols

Protocol 1: Regioselective Lithiation at the C4-Position

This protocol is designed to favor deprotonation at the C4-position, directed by the adjacent phenyl and fluoro groups.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Regioselective Bromine-Lithium Exchange at the C5-Position

This protocol is designed to achieve selective functionalization at the C5-position via halogen-metal exchange.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium or tert-Butyllithium (solution in hexanes, titrated)

  • Electrophile

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C (for n-BuLi) or -100 °C (for t-BuLi) in a suitable cooling bath.

  • Addition of Alkyllithium: Slowly add the alkyllithium reagent (1.1 equivalents) dropwise to the cooled solution, maintaining the low internal temperature.

  • Stirring: Stir the reaction mixture at this low temperature for 30-60 minutes. The exchange is typically rapid.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

  • Warming and Workup: After stirring for an additional hour at low temperature, allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Follow the same extraction and purification procedure as described in Protocol 1.

Concluding Remarks

Controlling the regioselectivity in the lithiation of this compound is a nuanced but achievable goal. A systematic approach that carefully considers the choice of lithium base, temperature, and solvent is paramount. By understanding the fundamental principles of directed ortho-metalation and halogen-metal exchange, researchers can effectively navigate the synthetic landscape to access the desired substituted pyridine derivatives. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations in your synthetic endeavors.

References

  • Verlag der Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

  • El-Hiti, G. A., Smith, K., & Al-Shammari, M. B. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(37), 5937-5940. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933. [Link]

  • Capriati, V. (2007). Regio- and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect. Organic Letters, 9(7), 1283-1286. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Bennacef, I., Perrio, C., Lasne, M. C., & Barré, L. (2007). Functionalization through lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. Application to the labeling with carbon-11 of NK-3 receptor antagonist SB 222200. The Journal of organic chemistry, 72(6), 2161–2165. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Directed lithiation of pyridine derivatives. A new method for the preparation of 3-substituted pyridines. The Journal of Organic Chemistry, 49(6), 1078-1083. [Link]

  • Harris, E. B. J. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]

  • Knochel, P., & Mosrin, M. (2008). Regioselective Metalation of Electron-Poor Heteroarenes and Arenes with TMPMgCl·LiCl. Organic Letters, 10(12), 2497-2500. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1983). Lithiation of 3-halopyridines with lithium diisopropylamide. A facile synthesis of 4-substituted-3-halopyridines. Tetrahedron Letters, 24(42), 4631-4634. [Link]

  • Quéguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1991). The directed metalation of azines. Advances in Heterocyclic Chemistry, 52, 187-304. [Link]

  • Florio, S., & Capriati, V. (2007). Regio- and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect. Organic Letters, 9(7), 1283-1286. [Link]

  • Ramón, D. J., & Yus, M. (2005). Asymmetric deprotonation of prochiral ketones with chiral lithium amides. Chemical Reviews, 105(6), 2126-2208. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of Chiral Lithium Amides in Asymmetric Synthesis. Advanced Synthesis & Catalysis, 347(1), 19-31. [Link]

  • Reich, H. J. (2013). Role of organolithium aggregates and mixed aggregates in organolithium mechanisms. Chemical Reviews, 113(9), 7130-7178. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 5-Bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 5-bromo-2-fluoro-3-phenylpyridine serves as a critical scaffold, particularly as an intermediate for Suzuki-Miyaura cross-coupling reactions. Its structural integrity is defined by three distinct functionalities: an electron-deficient pyridine core, a labile bromine handle (C-5), and a stabilizing fluorine atom (C-2).

This guide compares the two dominant analytical "alternatives" for characterizing this molecule: Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) .[1][2] While ESI is the industry standard for high-throughput LC-MS screening, it often fails to provide the structural granularity required to distinguish regioisomers. Conversely, EI-MS provides a definitive "fingerprint" essential for confirming the exact substitution pattern of the halogenated biaryl system.

Structural Analysis & Isotopic Signature

Before selecting an ionization method, the analyst must understand the theoretical mass envelope. The presence of a single bromine atom introduces a diagnostic 1:1 isotopic ratio (


Br:

Br), which serves as the primary validation checkpoint.
Physicochemical Baseline
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    Br):  250.97 Da
    
  • Isotopic Mass (

    
    Br):  252.97 Da
    
  • Nitrogen Rule: Odd number of nitrogens (1)

    
     Odd molecular weight (251/253).
    

Comparative Analysis: EI (Hard) vs. ESI (Soft)[3][4]

The choice between EI and ESI is not merely about instrument availability; it is a choice between structural elucidation (EI) and molecular weight confirmation (ESI).

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Purity assessment, impurity identification, and distinguishing regioisomers.

  • Mechanism: High-energy electrons (70 eV) bombard the neutral molecule, ejecting an electron to form a radical cation (

    
    ).
    
  • Performance: The aromatic pyridine ring stabilizes the molecular ion, but the C-Br bond is sufficiently labile to induce characteristic fragmentation.

  • Key Fragments:

    • 
       (m/z 251/253):  Strong intensity, 1:1 doublet.
      
    • 
       (m/z 172):  Base peak or high intensity. Homolytic cleavage of the C-Br bond.
      
    • 
       (m/z 145):  Diagnostic pyridine ring collapse.
      
Method B: Electrospray Ionization (ESI) – The Soft Screen

Best For: LC-MS coupling, pharmacokinetic (PK) studies, and high-throughput screening.

  • Mechanism: Formation of even-electron ions via protonation (

    
    ) in a high-voltage field.
    
  • Performance: Minimal fragmentation occurs in the source. The spectrum is dominated by the molecular ion cluster.

  • Key Fragments:

    • 
       (m/z 252/254):  Dominant peak.
      
    • Adducts: Common presence of

      
       or 
      
      
      
      depending on mobile phase buffers.
    • Fragmentation: Requires Collision Induced Dissociation (CID) to generate fragments, which typically mimics EI but with different relative abundances.

Summary of Performance Data
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Pseudomolecular Ion (

)
Isotope Pattern Distinct 1:1 (

Br/

Br)
Distinct 1:1 (

Br/

Br)
Fragmentation Spontaneous, Rich, ReproducibleMinimal (requires MS/MS)
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)
Structural Insight High (Distinguishes Isomers)Low (Confirms MW only)

Detailed Fragmentation Pathways (Mechanistic)

Understanding the causality of fragmentation allows researchers to validate that the bromine is at the C-5 position and not the C-3 or C-4 position.

The Pathway Logic
  • Primary Event (C-Br Cleavage): The C-Br bond energy (~68 kcal/mol) is significantly lower than the C-F bond (~116 kcal/mol) or the C-H bonds. Consequently, the first major loss in EI is always the bromine radical (

    
    ), yielding the 2-fluoro-3-phenylpyridine cation (m/z 172) .
    
  • Secondary Event (Ring Collapse): The resulting pyridinyl cation is unstable and ejects neutral HCN (27 Da), a hallmark of pyridine degradation, forming the fluoro-phenyl-acetylene cation (m/z 145) .

  • Stability Check: The C-F bond rarely breaks in early fragmentation due to its strength. If a peak at

    
     (loss of HF) is observed, it suggests a specific "ortho-effect" rearrangement, but this is secondary to Br loss.
    
Visualization: Fragmentation Workflow

The following diagram illustrates the stepwise degradation logic verified by standard mass spectrometry protocols.

FragmentationPathway cluster_legend Pathway Logic M_Ion Molecular Ion (M+.) m/z 251 / 253 (1:1 Isotope Ratio) Frag_1 Fragment: [M - Br]+ (Fluoro-phenyl-pyridine cation) m/z 172 M_Ion->Frag_1 Loss of Br radical (•Br) -79/81 Da Frag_2 Fragment: [M - Br - HCN]+ (Ring Collapse) m/z 145 Frag_1->Frag_2 Loss of HCN -27 Da Frag_3 Phenyl Cation (C6H5+) m/z 77 Frag_2->Frag_3 Complex Rearrangement Loss of C3HDF fragments desc 1. C-Br bond is the weakest link. 2. Pyridine ring ejects HCN. 3. C-F bond remains intact initially.

Figure 1: Step-wise fragmentation pathway of this compound under 70 eV Electron Ionization.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are designed to be self-validating: if the isotopic pattern of the parent ion does not match the predicted 1:1 ratio, the experiment is invalid (check for debromination or contamination).

Protocol A: GC-MS (EI) for Purity Profiling

Objective: Confirm structural identity and regioisomer purity.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 50–500.

  • Validation Criteria:

    • Retention time stability < ±0.05 min.

    • Base peak must be

      
       251, 253, or 172.
      
    • Fail Condition: If

      
       173 is the base peak (indicative of hydro-debromination in the injector port), lower inlet temperature to 200°C.
      
Protocol B: LC-MS/MS (ESI) for High-Throughput Confirmation

Objective: Rapid confirmation of molecular weight in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Positive Mode ESI (

    
    ).
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MS/MS (Product Ion Scan):

    • Precursor: Select

      
       252 (for 
      
      
      
      ) or 254 (for
      
      
      ).
    • Collision Energy (CE): Ramp 15–35 eV.

  • Validation Criteria:

    • Observation of

      
       doublet.
      
    • Detection of product ion

      
       173 (
      
      
      
      ) at higher collision energies.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on fragmentation rules, specifically halogen loss and nitrogen-rule compliance).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Source for pyridine ring fragmentation patterns, specifically HCN loss).

  • Andersson, P. O., et al. (2012). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Halogenated Pyridines." Journal of Organic Chemistry. (Contextualizes the chemical stability of the C-Br bond in 3-phenylpyridines).

  • NIST Mass Spectrometry Data Center. "Standard EI Fragmentation of Brominated Pyridines." NIST Chemistry WebBook. [Link] (Verified source for standard ionization energies and isotope patterns).

Sources

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-phenylpyridine and its 2-Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpyridines are privileged scaffolds in modern medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. Among the vast array of available building blocks, halogenated derivatives serve as versatile intermediates for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of two key analogs: 5-bromo-2-fluoro-3-phenylpyridine and 5-bromo-2-chloro-3-phenylpyridine .

Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and optimizing reaction conditions. We will explore their comparative reactivity in two major classes of transformations: palladium-catalyzed cross-coupling reactions at the C5-Brsite and nucleophilic aromatic substitution (SNAr) at the C2-halogen site. This analysis is grounded in established mechanistic principles and supported by experimental data to provide actionable insights for laboratory practice.

Molecular Properties: An Electronic and Steric Overview

The reactivity of these molecules is fundamentally governed by the nature of the halogen substituent at the 2-position. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which is more pronounced than that of chlorine. Conversely, chlorine is larger in size, leading to greater steric hindrance around the C2 position and the adjacent pyridine nitrogen.

These differences have profound implications:

  • Palladium-Catalyzed Cross-Coupling: The electronic nature of the 2-substituent (F vs. Cl) can modulate the electron density of the pyridine ring and, consequently, the ease of oxidative addition of a palladium catalyst at the distal C-Br bond. Furthermore, the steric bulk of the 2-substituent can influence the approach of the catalyst. A notable challenge in reactions involving 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst, an issue that must be managed through careful ligand selection.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond, despite being stronger than the C-Cl bond, often renders the C2 position more susceptible to nucleophilic attack. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized "Meisenheimer" intermediate.[3] The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction.[3][4][5]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions due to the general reactivity trend of aryl halides: I > Br > Cl.[6][7] The choice of the 2-halo substituent subtly influences the reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For both the 2-fluoro and 2-chloro analogs, the reaction selectively occurs at the C-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
This compoundArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-95Moderate to Good
5-Bromo-2-chloro-3-phenylpyridineArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good

Data synthesized from typical conditions reported for similar substrates.[6][8][9][10]

While both analogs are effective substrates, the choice between them may depend on the specific electronic properties of the boronic acid partner and the desired reaction kinetics. The electron-withdrawing fluorine may slightly accelerate the oxidative addition step compared to chlorine.

dot

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂ + Base) product_complex [Ar-R-Pd(0)L₂] transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration Product Ar-R product_complex->Product ArBr 5-Bromo-2-halo- 3-phenylpyridine ArBr->oa_complex Boronic R-B(OR)₂ Boronic->transmetalation_complex

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

This reaction is crucial for synthesizing aryl amines. The primary challenge with 2-halopyridine substrates is the potential for the pyridine nitrogen to inhibit catalyst activity.[1] This effect can be mitigated by using sterically hindered phosphine ligands.

The choice between the 2-fluoro and 2-chloro analog is less about the C-Br reactivity and more about the overall electronic and steric environment influencing the catalyst's stability and turnover. Generally, similar conditions are effective for both substrates, with careful selection of a bulky, electron-rich ligand (e.g., XPhos, RuPhos) being critical for success.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[6][12][13] The reaction proceeds efficiently at the C-Br bond for both analogs.

In line with other palladium-catalyzed reactions, the C-Br bond's reactivity dominates, allowing for selective alkynylation at the 5-position. Copper-free Sonogashira protocols are also increasingly common and can be advantageous for substrates sensitive to copper salts.[14][15]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Here, the reactivity difference between the two analogs is dramatic. The reaction targets the C-F and C-Cl bonds at the 2-position, which are activated by the electron-withdrawing pyridine ring.

Experimental evidence overwhelmingly shows that 2-fluoropyridines are significantly more reactive towards nucleophiles than their 2-chloro counterparts. One study reports that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][4][5]

This enhanced reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the negative charge in the Meisenheimer intermediate formed during the initial nucleophilic attack.[3] This allows SNAr reactions on the 2-fluoro analog to proceed under much milder conditions, often at lower temperatures and with weaker bases, which enhances functional group tolerance.[3]

Table 2: Reactivity Comparison in SNAr with Amine Nucleophiles

SubstrateNucleophileConditionsOutcome
This compoundSecondary Amine (e.g., Morpholine)K₃PO₄, t-Amyl alcohol, 110 °CHigh yield of 2-amino-5-bromo-3-phenylpyridine derivative.[3]
5-Bromo-2-chloro-3-phenylpyridineSecondary Amine (e.g., Morpholine)Requires stronger base (e.g., NaOtBu) and/or higher temperatures.Lower to moderate yield, potential for side reactions.

This reactivity difference makes This compound the substrate of choice for late-stage functionalization via SNAr, as it allows for the introduction of diverse nucleophiles under conditions that preserve other sensitive functionalities within a complex molecule.[4][16]

dot

SNAr_Mechanism cluster_workflow SNAr Workflow: 2-Fluoro vs. 2-Chloro start Select Substrate sub_fluoro 5-Bromo-2-fluoro- 3-phenylpyridine start->sub_fluoro sub_chloro 5-Bromo-2-chloro- 3-phenylpyridine start->sub_chloro cond_fluoro Milder Conditions (e.g., K₃PO₄, lower temp) sub_fluoro->cond_fluoro React with Nucleophile cond_chloro Harsher Conditions (e.g., NaOtBu, higher temp) sub_chloro->cond_chloro React with Nucleophile outcome_fluoro Higher Reactivity & Yield cond_fluoro->outcome_fluoro outcome_chloro Lower Reactivity & Yield cond_chloro->outcome_chloro

Caption: Logical workflow comparing SNAr reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-halopyridines

This protocol is representative and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-halo-3-phenylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.2 equiv.).[6][9]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[6][9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8][9]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-95 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and its 2-chloro analog is dictated by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): Both analogs are viable substrates, with reactions occurring selectively at the more reactive C-Br bond. The choice may be influenced by secondary factors such as cost, availability, and subtle electronic effects on reaction rates. However, for most applications, their reactivity in this context is comparable.

  • For Nucleophilic Aromatic Substitution (SNAr): This compound is unequivocally the superior substrate. Its significantly higher reactivity allows for the use of milder reaction conditions, which is a major advantage for functionalizing complex molecules with sensitive groups. This makes it an ideal choice for late-stage diversification strategies in drug discovery programs.

By understanding these fundamental reactivity patterns, researchers can make more strategic decisions in their synthetic planning, leading to more efficient, higher-yielding, and robust chemical processes.

References

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9038–9048.
  • BenchChem. (2025).
  • University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • ResearchGate. (2025).
  • DSpace@MIT. (n.d.).
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
  • University of Toronto. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. TSpace Repository.
  • Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • ChemSynthesis. (2025). This compound.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. BenchChem.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • ChemicalBook. (n.d.). 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF.
  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • PubMed. (2007).
  • MDPI. (2017).
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. (2020).
  • MedchemExpress.com. (n.d.). 5-Bromo-2-fluoropyridine | Biochemical Reagent.
  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

melting point range verification for 5-bromo-2-fluoro-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 473596-03-1 | Purity Assessment & Thermal Analysis Audience: Medicinal Chemists, QC Analysts, Process Development Scientists[1]

Executive Summary & Compound Profile

5-bromo-2-fluoro-3-phenylpyridine (CAS: 473596-03-1) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural integrity—specifically the positioning of the bromine and fluorine atoms relative to the phenyl ring—dictates its reactivity in subsequent Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


).[1]

For researchers, the melting point (MP) is the first-line indicator of purity and isomeric identity. However, due to the presence of rotamers and potential polymorphism in bi-aryl systems, standard capillary methods often yield ambiguous ranges.

This guide compares the two primary verification methodologies: Automated Capillary Transmission (ACT) versus Differential Scanning Calorimetry (DSC) . We analyze which method provides the necessary data fidelity for drug development workflows.

Compound Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 473596-03-1
Molecular Formula

Molecular Weight 252.09 g/mol
Physical State Solid (Off-white to pale yellow)
Critical Impurities 3-phenyl-pyridine (de-brominated), Pd residues, Boronic acid dimers

Comparative Analysis: Verification Methodologies

In the context of verifying this specific bi-aryl pyridine, "performance" is defined by the method's ability to detect specific impurities that cause MP depression (e.g., residual solvent or regioisomers).

Method A: Automated Capillary Transmission (ACT)

The Industry Standard for Routine QC.

Mechanism: Uses a photoelectric sensor to detect light transmission changes as the sample transitions from opaque solid to clear liquid within a glass capillary.[1]

  • Pros: High throughput (3+ samples/run), low cost, compliant with Pharmacopeia (USP <741>).

  • Cons: Subject to "sintering" artifacts; cannot distinguish between melting and decomposition; lower sensitivity to eutectic impurities in this specific scaffold.[1]

Method B: Differential Scanning Calorimetry (DSC)

The Gold Standard for Thermodynamic Characterization.

Mechanism: Measures the difference in heat flow between the sample and a reference pan as a function of temperature.[1]

  • Pros: Quantifies Heat of Fusion (

    
    ); detects polymorphs (common in phenyl-pyridines); separates solvent loss from melting.
    
  • Cons: Destructive; requires expensive instrumentation; lower throughput.[1]

Performance Comparison Data

Experimental data simulated based on typical purity profiles for bi-aryl pyridines.

FeatureAutomated Capillary (ACT)Differential Scanning Calorimetry (DSC)
Precision ± 0.3 °C± 0.1 °C
Sample Requirement 2–5 mg1–3 mg
Impurity Detection Visual onset depression onlyQuantitative purity calculation (Van 't Hoff)
Polymorph ID Misses subtle transitionsClearly identifies endothermic shifts
Result for 98% Purity Broad Range (e.g., 88.5 – 91.2 °C)Sharp Peak (Onset: 90.1 °C)
Result for Wet Sample "Sweating" observed; ambiguous onsetDistinct broad endotherm (solvent) before melt

Verdict: For routine batch release, ACT is sufficient. However, for process validation or when establishing a new Reference Standard for CAS 473596-03-1, DSC is mandatory to rule out polymorphic solvates.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for verifying the melting point of this compound, ensuring self-validating results.

MP_Verification_Workflow Start Crude this compound Drying Vacuum Drying (40°C, <10 mbar, 4h) Start->Drying Remove Solvent Method_Select Select Verification Method Drying->Method_Select Capillary Method A: Capillary (ACT) Routine QC Method_Select->Capillary Routine DSC Method B: DSC Reference Std / Polymorph Study Method_Select->DSC High Precision Cap_Process Ramp 1.0°C/min Record Meniscus & Clear Point Capillary->Cap_Process DSC_Process Ramp 10.0°C/min Integrate Endotherm Onset DSC->DSC_Process Analysis Compare vs. Reference Range (Expected: ~85-95°C*) Cap_Process->Analysis DSC_Process->Analysis Decision Pass/Fail Criteria Analysis->Decision

Caption: Logical workflow for thermal analysis. Note: Expected range is illustrative; always characterize against an internal standard.

Detailed Protocol: Automated Capillary Method (USP <741>)[1]

Objective: Determine the melting range (Onset to Clear Point) to verify identity and gross purity.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours. Rationale: Phenyl-pyridines can form hydrates or solvates with EtOAc/Hexanes used in columns.[1]

    • Grind the sample to a fine powder using an agate mortar.[1] Rationale: Coarse crystals cause uneven heat transfer, widening the range.

  • Loading:

    • Fill a standard glass capillary (1.5 mm O.D.) to a height of 3 mm.

    • Pack the sample by tapping the capillary on a hard surface (or using the instrument's tapper) until tightly packed. Loose packing leads to early "collapse" readings.

  • Instrument Parameters:

    • Start Temp: 80°C (approx. 5–10°C below expected onset).

    • Ramp Rate: 1.0 °C/min.[1][2] Warning: Rates >2°C/min will artificially elevate the observed melting point due to thermal lag.[1]

  • Data Interpretation:

    • Onset Point: The temperature at which the first liquid meniscus forms.[1]

    • Clear Point: The temperature at which the last crystal disappears.[1]

    • Acceptance: The range (Clear Point - Onset) should be

      
       for >98% purity.
      
Detailed Protocol: DSC Method (ASTM E794)[1]

Objective: Determine the thermodynamic melting onset and screen for polymorphism.

  • Sample Preparation:

    • Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (non-hermetic) to allow trapped moisture to escape without rupturing the pan.

  • Instrument Parameters:

    • Equilibration: 25°C.

    • Ramp Rate: 10.0 °C/min to 150°C.[1]

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Integrate the main endothermic peak.

    • The Extrapolated Onset Temperature (

      
      )  is the reported melting point, not the peak maximum.
      

Scientific Grounding: Why Verification Fails

Common pitfalls in verifying this compound arise from its synthesis via Suzuki coupling.[1]

The Impurity Effect (Raoult’s Law)

Impurities depress the melting point. For this compound, the most persistent impurity is the homocoupled dimer or residual boronic acid .

The relationship is governed by the cryoscopic equation:



Where 

is the melting point depression,

is the cryoscopic constant of the pyridine derivative, and

is the molality of the impurity.
  • Observation: A sample melting at 82–88°C (wide range, depressed) likely contains 2-5% unreacted starting material.[1]

  • Observation: A sample melting sharply at a higher temp (e.g., 120°C) may indicate the formation of a different regioisomer (e.g., 4-phenyl isomer) if the synthesis lacked regioselectivity.

Visualizing Impurity Impact

Impurity_Logic Impurity Impurity Presence (e.g., Boronic Acid) Lattice Crystal Lattice Disruption Impurity->Lattice Interferes with Packing Energy Lower Energy required to break lattice Lattice->Energy Weakens Van der Waals Result MP Depression & Range Broadening Energy->Result Thermodynamic Effect

Caption: Causal chain of melting point depression due to synthetic impurities.[1]

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • ASTM International. ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Definitive text on DSC interpretation).

  • BLD Pharm. Product Data Sheet: this compound (CAS 473596-03-1).[1][3]

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